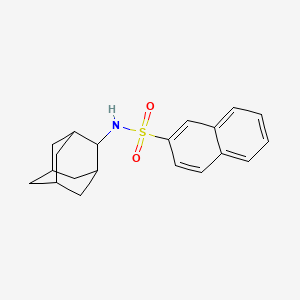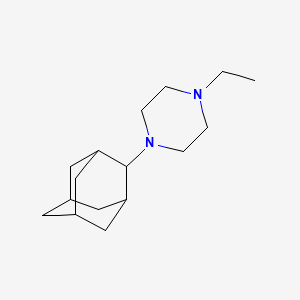
N-(4-methoxybenzyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of certain enzymes and receptors, such as protein kinase C and vascular endothelial growth factor receptor, which are known to play a critical role in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Additionally, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, this compound has good solubility and stability, which makes it easy to handle in laboratory experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its widespread use in research.
Future Directions
There are several areas of future research that could be explored with N-(4-methoxybenzyl)-2-naphthalenesulfonamide. One potential direction is to further elucidate the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Additionally, this compound could be used as a starting point for the development of new analogs with improved potency and selectivity. Finally, this compound could be evaluated in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research. While further research is needed to fully understand its mechanism of action and potential limitations, this compound represents a valuable tool for scientists working to develop new treatments for cancer and other diseases.
Synthesis Methods
N-(4-methoxybenzyl)-2-naphthalenesulfonamide can be synthesized using a multi-step reaction process, which involves the condensation of 4-methoxybenzaldehyde with 2-naphthalenesulfonyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by an acidification step to obtain the final product.
Scientific Research Applications
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, which further enhance its potential as a therapeutic agent.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-17-9-6-14(7-10-17)13-19-23(20,21)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILGLULBKUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)



![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)



![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)



![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)